molecular formula C13H11ClIN B13577359 (4-Chlorophenyl)(4-iodophenyl)methanamine

(4-Chlorophenyl)(4-iodophenyl)methanamine

Cat. No.: B13577359
M. Wt: 343.59 g/mol
InChI Key: QGXNZEKETCXGJG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-iodophenyl)methanamine is a bifunctional aryl-substituted methanamine derivative featuring a central amine group bridging two aromatic rings: a 4-chlorophenyl and a 4-iodophenyl moiety. These analogs are synthesized via reductive amination or Schiff base formation, as seen in catalytic amine oxidation protocols . The presence of halogen substituents (Cl and I) confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H11ClIN

Molecular Weight

343.59 g/mol

IUPAC Name

(4-chlorophenyl)-(4-iodophenyl)methanamine

InChI

InChI=1S/C13H11ClIN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2

InChI Key

QGXNZEKETCXGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-iodophenyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-iodoaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(4-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-iodophenyl)methanamine involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aryl Groups

(4-Chlorophenyl)(phenyl)methanamine
  • Structure : Replaces the 4-iodophenyl group with a phenyl ring.
  • Synthesis : Prepared via reductive amination or Schiff base intermediates, yielding ~77–96% under catalytic conditions .
  • Applications : Used in antimalarial and anti-inflammatory drug candidates .
  • Key Data :
    • ¹H NMR : δ 8.27 (s, 1H), 7.64–7.16 (m, aromatic protons) .
    • Bioactivity : Chlorophenyl derivatives exhibit 32–36% anti-inflammatory edema inhibition, comparable to phenylbutazone .
1-(4-Iodophenyl)methanamine Hydrochloride
  • Structure : Primary amine with a single 4-iodophenyl group.
  • Synthesis : Derived from 4-iodobenzylamine hydrochloride (CAS 59528-27-7) .
  • Properties :
    • Molecular Weight : 269.51 g/mol.
    • Solubility : Enhanced water solubility due to hydrochloride salt formation .
Cl-MBA and I-MBA (Halogen-Substituted Ethylamines)
  • Structures : 1-(4-Chlorophenyl)-ethan-1-amine (Cl-MBA) and 1-(4-Iodophenyl)-ethan-1-amine (I-MBA).
  • Key Differences : Ethylamine backbone instead of methanamine bridge.
  • Applications: Studied in X-ray detection materials due to halogen-inorganic layer interactions .

Physicochemical and Spectral Properties

Compound ¹H NMR Shifts (δ) ¹³C NMR Shifts (δ) Melting Point/Form
(4-Chlorophenyl)(phenyl)methanamine 8.27 (s, 1H), 7.64–7.16 (m) 161.0 (C=N), 137.7–128.8 White powder, 77% yield
1-(4-Iodophenyl)methanamine HCl N/A (crystalline powder) N/A Crystalline solid
Target Compound (Hypothetical) Expected downfield shifts for I-substituted aromatics Higher δ for iodine-adjacent carbons Likely lower solubility vs. Cl analogs

Industrial and Market Considerations

  • Production Scale : Related compounds like 1-[1-(4-chlorophenyl)cyclobutyl]methanamine are produced globally, with 2020–2025 market analyses highlighting demand in pharmaceutical intermediates .
  • Cost Factors : Iodinated reagents (e.g., 4-iodobenzylamine) are costlier than chloro/bromo counterparts, impacting scalability .

Biological Activity

(4-Chlorophenyl)(4-iodophenyl)methanamine, also known as this compound hydrochloride, is a compound characterized by the presence of both chlorine and iodine atoms on its phenyl rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound has the molecular formula C13H11ClIN·HCl and is typically synthesized through the reaction of 4-chlorobenzyl chloride with 4-iodoaniline in the presence of a base like sodium hydroxide. The reaction is carried out in organic solvents such as dichloromethane at room temperature, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to bind to various receptors or enzymes, altering their activity and leading to diverse biological effects. The exact mechanisms may vary depending on the specific application or context in which the compound is utilized.

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological activities, particularly in relation to:

  • Central Nervous System Disorders : The compound has been explored for its effects on conditions such as depression, anxiety, and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It may modulate neurotransmitter release and receptor activity, potentially offering therapeutic benefits in these areas .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures can exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth through various signaling pathways . The specific role of this compound in cancer treatment remains an area for further investigation.

Case Studies

  • Neuropharmacology : A study evaluated the effects of compounds similar to this compound on seizure thresholds and severity. It was found that these compounds could modulate endocannabinoid systems, suggesting a potential role in treating epilepsy .
  • Antidepressant Activity : Another research highlighted the modulation of neurotransmitter systems by similar compounds, indicating their potential use in treating affective disorders such as depression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(4-Chlorophenyl)(3-iodophenyl)methanamineChlorine at para position, iodine at metaPotential CNS effects
(4-Iodophenyl)methanamineIodine onlyLimited studies on CNS effects
(4-Chlorophenyl)phenylmethylamineChlorine onlyKnown for antidepressant properties

This table illustrates how variations in the structure of phenylmethanamines can influence their biological activities.

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